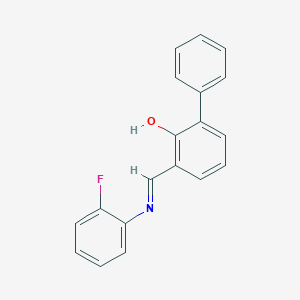![molecular formula C16H14Br2Cl2N2Ni B6298127 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide CAS No. 561327-04-6](/img/structure/B6298127.png)
2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide, also known as Nickel(II) dibromide, is a coordination compound with a unique structure and properties. It is composed of a central nickel atom, two bromide ions, and two N-4-chlorophenyl imino groups. Nickel(II) dibromide is a white, odorless, and crystalline solid with a melting point of 262°C and a boiling point of 323°C. Nickel(II) dibromide is soluble in water and other polar solvents, including methanol, ethanol, and acetone.
Mécanisme D'action
2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide is a coordination complex, which means that it is composed of a central metal atom surrounded by a number of ligands. In the case of 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide, the metal atom is nickel and the ligands are the two N-4-chlorophenyl imino groups and two bromide ions. The metal atom is held in place by the strong electrostatic forces between the metal and the ligands. The ligands can also interact with other molecules, forming coordination bonds.
Biochemical and Physiological Effects
2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide has been studied for its biochemical and physiological effects. Studies have shown that 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide can inhibit the activity of certain enzymes, such as lipoxygenases and cyclooxygenases. It has also been shown to reduce inflammation, and to have antioxidant and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide in laboratory experiments is that it is relatively easy to synthesize and handle. It is also relatively stable and has a relatively high solubility in polar solvents. However, 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide is also toxic and should be handled with care.
Orientations Futures
There are several potential future directions for research involving 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide. These include further exploration of its biochemical and physiological effects, as well as its potential applications in catalysis and electrochemistry. In addition, further research could be conducted on the synthesis of 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide and its derivatives, as well as on its use in the synthesis of polymers and MOFs. Finally, research could also be conducted on the development of safer and more efficient methods for synthesizing and handling 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide.
Méthodes De Synthèse
2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide can be synthesized by the reaction of nickel(II) chloride and potassium bromide in aqueous solution. The reaction is as follows:
NiCl2 + 2KBr → NiBr2 + 2KCl
The reaction is carried out at a temperature of 80°C and a pressure of 1 atm. The reaction is complete in about 30 minutes.
Applications De Recherche Scientifique
2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide is used in a variety of scientific research applications, including catalysis and electrochemistry. It is also used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In addition, 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide is used in the synthesis of polymers, as well as in the preparation of metal-organic frameworks (MOFs).
Propriétés
IUPAC Name |
2-N,3-N-bis(4-chlorophenyl)butane-2,3-diimine;dibromonickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2.2BrH.Ni/c1-11(19-15-7-3-13(17)4-8-15)12(2)20-16-9-5-14(18)6-10-16;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSBXTJTGIPCPV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)Cl)C(=NC2=CC=C(C=C2)Cl)C.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2Cl2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Diphenyl-1,2-Bis[(N-2-chloro-4-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298053.png)
![1,2-Diphenyl-1,2-Bis[(N-4-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298063.png)
![3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298072.png)
![2,3-Bis[(N-3-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298079.png)
![2,3-Bis[(N-4-bromo-2,6-dimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298081.png)
![2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298090.png)
![3,4-Bis[(N-3-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298092.png)
![2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298094.png)
![2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298116.png)
![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)


